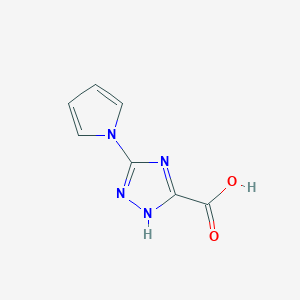

5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid

Description

5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrrole ring at position 5 and a carboxylic acid group at position 3. This structure combines the aromatic stability of triazoles with the electron-rich pyrrole system, making it a candidate for diverse applications in medicinal chemistry and materials science. The carboxylic acid moiety enhances solubility and provides a site for further derivatization .

Properties

IUPAC Name |

3-pyrrol-1-yl-1H-1,2,4-triazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c12-6(13)5-8-7(10-9-5)11-3-1-2-4-11/h1-4H,(H,12,13)(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKZTCXYFVSBJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NNC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-pyrrole-1-carboxylic acid with hydrazine derivatives under acidic conditions to form the triazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

Reduction: Reduction reactions can occur at the triazole ring, potentially forming dihydrotriazole derivatives.

Substitution: The compound can participate in substitution reactions, especially at the carboxylic acid group, forming esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride for forming acid chlorides, followed by reaction with alcohols or amines.

Major Products:

Oxidation: Pyrrole-2,5-diones.

Reduction: Dihydrotriazole derivatives.

Substitution: Esters and amides of this compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid is with a molecular weight of approximately 178.148 g/mol. The compound features a triazole ring fused with a pyrrole moiety, which contributes to its unique biological activities and potential applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that this compound and its derivatives display efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes in microorganisms .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, derivatives of triazoles have been tested against human cancer cell lines such as melanoma and breast cancer. For example, compounds synthesized from triazole derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells . The selectivity is attributed to the unique interactions between the triazole ring and cellular targets involved in cancer proliferation.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Some studies indicate that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Fungicides

The compound's structural characteristics make it a candidate for developing new fungicides. Triazoles are well-known for their ability to inhibit fungal sterol biosynthesis, which is crucial for fungal growth and reproduction. Research has indicated that formulations containing triazole derivatives can effectively control fungal pathogens in crops .

Plant Growth Regulators

There is also potential for using this compound as a plant growth regulator. Studies have shown that certain triazole compounds can influence plant hormone levels and promote growth under stress conditions .

Case Studies

Mechanism of Action

The mechanism of action of 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, which is involved in inflammation, or the PI3K/Akt pathway, which is related to cell growth and survival.

Comparison with Similar Compounds

Core Heterocycle Variations

Triazole vs. Thiazole/Pyrazole/Furan Derivatives

- 5-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic Acid (C₉H₉N₃O₂, MW 195.19): The pyrazole core (two adjacent N atoms) lacks the third nitrogen of triazoles, reducing resonance stabilization and acidity. The methyl-pyrrole substituent increases steric bulk compared to the unsubstituted pyrrole in the target compound .

- 5-(1H-Pyrrol-1-yl)-furan-2-carboxylic Acid : Substituting triazole with furan removes nitrogen atoms entirely, diminishing hydrogen-bond acceptor capacity. The furan’s oxygen enhances polarity but reduces aromatic electron density .

Triazole Derivatives with Modified Substituents

- 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic Acid (C₄H₂F₃N₃O₂, MW 181.07): The electron-withdrawing CF₃ group increases the carboxylic acid’s acidity (pKa ~1.5–2.5) compared to the target compound (pKa ~3–4). This enhances reactivity in nucleophilic reactions .

- ~1.8 for the target compound), favoring membrane permeability .

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., CF₃) : Enhance solubility via increased polarity but reduce logP.

- Hydrophobic Substituents (e.g., Phenylethyl) : Decrease solubility but improve lipid bilayer penetration.

- Hydrogen-Bond Donors/Acceptors (e.g., Methoxy): Balance solubility and target binding .

Biological Activity

5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 178.148 g/mol. The compound features a pyrrole ring fused with a triazole moiety, which contributes to its unique chemical properties and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include the use of amidrazones and carboxylic acids. For example, derivatives have been synthesized through reactions with succinic anhydride, leading to various triazole derivatives that exhibit significant biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of bacterial strains. In studies comparing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Activity Level (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Salmonella typhimurium | Low |

Cytotoxicity and Antiproliferative Effects

The cytotoxicity of the compound has been assessed using the MTT assay against various cancer cell lines including human melanoma and triple-negative breast cancer cells. Results indicated that it possesses selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| IGR39 (Melanoma) | 10 | High |

| MDA-MB-231 (Breast) | 15 | Moderate |

| Panc-1 (Pancreatic) | 20 | Moderate |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in cellular signaling pathways. For instance, studies have shown that it can influence cytokine release in immune cells, potentially modulating inflammatory responses .

Case Studies

In a recent study evaluating the effects of various triazole derivatives on peripheral blood mononuclear cells (PBMC), compounds including this compound were tested for their influence on cytokine production. The results indicated a significant reduction in TNF-α levels, suggesting anti-inflammatory properties .

Q & A

Basic Research Question

- Enzyme inhibition : Measure IC₅₀ against kinases, cyclooxygenases (COX), or carbonic anhydrases ().

- Cytotoxicity : MTT assays on cancer cell lines.

- Antimicrobial screening : Agar dilution or microbroth dilution methods. Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) .

How to resolve contradictions in pharmacological data (e.g., variable NO release)?

Advanced Research Question

Comparative studies under standardized conditions (pH, cell type, assay duration) isolate confounding factors. For example, low NO release in diazeniumdiolates () may stem from poor solubility or stability. Use HPLC or fluorescence probes to quantify NO dynamically. Validate findings across multiple labs .

What strategies address solubility and stability challenges?

Basic Research Question

- Solubility : Use co-solvents (DMSO:water mixtures) or salt formation (e.g., sodium carboxylate).

- Stability : Store at -20°C in anhydrous conditions (). Pre-screen degradation via accelerated stability studies (40°C/75% RH) .

Advanced Research Question

Computational solubility predictors (e.g., COSMO-RS) model solvent interactions. Nanocarriers (liposomes) or prodrug derivatization (esterification) enhance bioavailability .

What pharmacological applications are supported by SAR studies?

Advanced Research Question

The triazole-pyrrole scaffold shows potential as a COX-2 inhibitor (). Substituent modifications (e.g., electron-withdrawing groups on pyrrole) enhance binding. Compare with pyrazolo[4,3-c]pyridinones (), where hydrogen-bond donors improve kinase affinity. QSAR models quantify substituent effects .

How to integrate computational and experimental data for drug design?

Advanced Research Question

Machine learning models trained on ICReDD’s reaction databases () predict synthetic feasibility. Molecular dynamics simulations assess target binding kinetics. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

How does this compound compare to other triazole derivatives in heterocyclic chemistry?

Basic Research Question

Unlike 1,2,3-triazoles (click chemistry), 1,2,4-triazoles exhibit stronger hydrogen-bonding capacity due to N3 positioning. The pyrrole substituent introduces π-π stacking potential, akin to 4-pyridinyl triazoles (). Carboxylic acid groups enable salt formation, improving solubility over methyl ester analogs () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.